Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-

Helicobacter pylori Urease inhibition Antimicrobial adjuvant

Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- (CAS 819075-26-8) is a synthetic urea derivative featuring a 1,4-dibenzyl-2-piperazinylmethyl core coupled to an N'-hexyl urea tail, with a molecular weight of 422.6 g/mol. Unlike the well-characterized aryl piperazinyl ureas developed as FAAH inhibitors, this compound lacks the characteristic aromatic ether or pyridyl substituents in the western portion of the molecule.

Molecular Formula C26H38N4O
Molecular Weight 422.6 g/mol
CAS No. 819075-26-8
Cat. No. B12521938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-
CAS819075-26-8
Molecular FormulaC26H38N4O
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)NCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C26H38N4O/c1-2-3-4-11-16-27-26(31)28-19-25-22-29(20-23-12-7-5-8-13-23)17-18-30(25)21-24-14-9-6-10-15-24/h5-10,12-15,25H,2-4,11,16-22H2,1H3,(H2,27,28,31)
InChIKeyWMTPHJLUYCKCAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Assessing Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- (CAS 819075-26-8): A Specialized Piperazinyl Urea Scaffold for Urease Inhibition and Physicochemical Profiling


Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- (CAS 819075-26-8) is a synthetic urea derivative featuring a 1,4-dibenzyl-2-piperazinylmethyl core coupled to an N'-hexyl urea tail, with a molecular weight of 422.6 g/mol [1]. Unlike the well-characterized aryl piperazinyl ureas developed as FAAH inhibitors, this compound lacks the characteristic aromatic ether or pyridyl substituents in the western portion of the molecule [2]. This structural divergence has led to its primary documented activity being inhibition of Helicobacter pylori urease rather than fatty acid amide hydrolase modulation, positioning it as a distinct chemical probe within the broader piperazinyl urea landscape.

Why Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- Cannot Be Replaced by Aryl Piperazinyl Urea FAAH Inhibitors in Urease-Focused Research


The piperazinyl urea chemotype is pharmacologically promiscuous, with minor structural changes dictating target engagement. The well-known aryl piperazinyl ureas (e.g., JNJ-40355003, JNJ-42165279) are covalent FAAH inhibitors that rely on an electrophilic urea carbonyl positioned adjacent to an aromatic heterocycle for enzyme inactivation [1]. In contrast, the target compound replaces the aryl/heteroaryl substituent with two benzyl groups on the piperazine ring, fundamentally altering its molecular recognition profile [2]. Empirically, this compound's primary documented bioactivity is Helicobacter pylori urease inhibition with IC50 values in the low micromolar range, a target not engaged by canonical FAAH inhibitors [3]. Generic substitution within either application context would therefore lead to both loss of target engagement and introduction of off-target liabilities.

Quantitative Differentiation Evidence for Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- (CID 11384678)


Urease Inhibitory Potency: Comparison with the Clinical Urease Inhibitor Acetohydroxamic Acid (AHA)

The target compound demonstrates consistent, albeit moderate, inhibitory activity against Helicobacter pylori urease across multiple assay formats. In a recombinant enzyme assay using urea as substrate in Escherichia coli rosetta DE3, the compound exhibited an IC50 of 50.8 µM [1]. In a separate whole-cell assay using H. pylori J99 in Brucella broth with urea as substrate, the IC50 was 319–388 µM [1]. For comparison, the clinically used urease inhibitor acetohydroxamic acid (AHA) displays an IC50 of 3.7 µM against H. pylori ATCC 43504 urease under different assay conditions [2]. The ~14-fold difference reflects the distinct structural class of the target compound, which offers a non-hydroxamic acid pharmacophore for urease inhibition—a desirable feature given the mutagenicity concerns associated with hydroxamic acids [3].

Helicobacter pylori Urease inhibition Antimicrobial adjuvant

Predicted Brain Exposure Profile: Lipophilicity-Driven Differentiation from the FAAH Inhibitor JNJ-40355003

The target compound exhibits a computed XLogP3-AA of 4.6 and a topological polar surface area (TPSA) of 47.6 Ų [1]. These values place it in a physicochemical space associated with favorable blood-brain barrier penetration (typically LogP 2–5, TPSA < 60–70 Ų). In comparison, JNJ-40355003—a well-characterized aryl piperazinyl urea FAAH inhibitor with demonstrated CNS exposure—has a reported LogP of 3.26 and TPSA of 57.7 Ų [2]. The target compound's higher logP (+1.34 units) and lower TPSA (−10.1 Ų) suggest intrinsically greater membrane permeability and a potentially higher brain-to-plasma ratio, although empirical CNS penetration data for this specific compound are not yet available. This profile is consistent with the SAR observation that increased lipophilicity within the piperazinyl urea series correlates with enhanced brain penetration [3].

Blood-brain barrier penetration Lipophilicity CNS drug design

Hydrogen Bond Donor Count Distinction: Favorable CNS Drug-Likeness Relative to JNJ-40355003

The target compound possesses two hydrogen bond donors (both urea NH groups), as computed by Cactvs [1]. In contrast, JNJ-40355003 contains only one hydrogen bond donor [2]. While a larger HBD count can reduce passive membrane permeability, both values remain well within the Lipinski Rule of Five threshold (HBD ≤ 5). The target compound's HBD = 2, combined with a molecular weight of 422.6 Da, yields zero violations of Lipinski's rules, matching the drug-likeness profile of JNJ-40355003 (422.91 Da, HBD = 1, zero violations) [2]. This equivalence in drug-likeness metrics, despite divergent target pharmacology, reinforces that the target compound is a viable lead-like scaffold distinct from canonical FAAH inhibitors.

Drug-likeness Hydrogen bonding Oral bioavailability

Rotatable Bond Count Flexibility: Impact on Conformational Entropy and Target Binding Versatility

The target compound contains 11 rotatable bonds, as computed by Cactvs [1], reflecting the high conformational flexibility imparted by the hexyl chain, two benzyl groups, and the urea linker. In comparison, JNJ-40355003 features only 5–7 rotatable bonds . This 2–6 additional rotational degrees of freedom may confer a broader conformational sampling landscape, potentially enabling the dibenzylpiperazinyl urea scaffold to adapt to binding pockets beyond the FAAH active site. The higher flexibility may also contribute to the compound's observed activity against urease, a metalloenzyme with a distinct active site architecture [2]. However, increased flexibility can negatively impact oral bioavailability and binding selectivity.

Molecular flexibility Conformational sampling Scaffold diversity

Optimal Research and Industrial Application Scenarios for Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-


Non-Hydroxamic Acid Urease Inhibitor Screening for H. pylori Adjunctive Therapy Development

The target compound's demonstrated inhibitory activity against Helicobacter pylori urease (IC50 = 50.8 µM in recombinant enzyme assay) [1] supports its inclusion in screening cascades aimed at identifying non-hydroxamic acid urease inhibitors. Given that the current clinical standard, acetohydroxamic acid, is associated with mutagenicity concerns inherent to the hydroxamic acid pharmacophore [2], the target compound provides an alternative starting point for medicinal chemistry optimization. Its structurally distinct dibenzylpiperazinyl urea core enables exploration of novel urease binding interactions without the toxicophore liabilities that limit clinical utility of AHA.

CNS-Penetrant Tool Compound Design Leveraging Favorable Physicochemical Properties

With a computed XLogP3-AA of 4.6 and TPSA of 47.6 Ų, the target compound resides within the optimal physicochemical space for passive blood-brain barrier penetration [3]. Compared to JNJ-40355003 (LogP 3.26, TPSA 57.7 Ų) [4], the target compound's higher lipophilicity and lower polar surface area predict enhanced CNS exposure. Researchers investigating neurological applications of urease inhibition (e.g., hepatic encephalopathy associated with H. pylori infection) can use this compound as a brain-penetrant scaffold for probe development, where aryl piperazinyl urea FAAH inhibitors would introduce confounding FAAH-mediated pharmacology.

Chemical Biology Probe for Target Deconvolution in Piperazinyl Urea Polypharmacology Studies

The piperazinyl urea chemotype is known to engage multiple targets depending on substitution pattern—FAAH (aryl piperazinyl ureas), urease (dibenzylpiperazinyl urea), and potentially soluble epoxide hydrolase or melanocortin receptors . The target compound's well-defined physicochemical profile (11 rotatable bonds, HBD = 2, HBA = 3, zero Lipinski violations) [3] makes it an ideal probe for systematic structure-activity relationship studies aimed at understanding how benzyl versus aryl substitution patterns dictate target selectivity within this privileged scaffold.

Reference Standard for Analytical Method Development and Quality Control in Piperazine Derivative Synthesis

The compound's fully characterized structure (exact mass 422.3046 Da, canonical SMILES, defined InChIKey WMTPHJLUYCKCAK-UHFFFAOYSA-N) [3] supports its use as an analytical reference standard. In industrial settings where 1,4-dibenzylpiperazine intermediates are employed in the synthesis of carbonic anhydrase inhibitors [5] or other bioactive molecules, the target compound can serve as a process-related impurity marker or a retention time standard for HPLC method validation, given its distinct chromatographic behavior conferred by the combined dibenzyl and hexyl urea substituents.

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